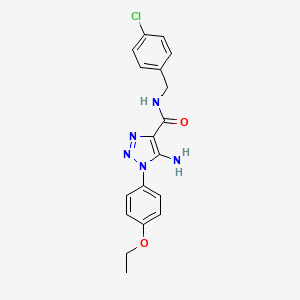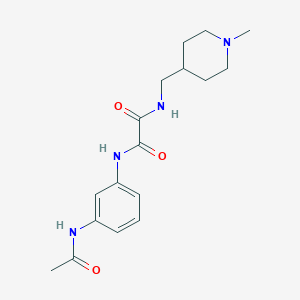![molecular formula C18H23NO3 B2914568 Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate CAS No. 1207166-75-3](/img/structure/B2914568.png)
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
The compound “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” is related to 1,4-Diazabicyclo[2.2.2]octane (DABCO), a colorless, solid organic compound . DABCO is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .
Synthesis Analysis
The synthesis of compounds related to “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” involves the use of DABCO as a catalyst . A key synthesis step involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Molecular Structure Analysis
While specific structural information for “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” was not found, a related compound, ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, has a linear formula of C17H25NO2 .Chemical Reactions Analysis
DABCO, which is structurally related to “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate”, is used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical And Chemical Properties Analysis
DABCO has a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . Its solubility in water at 25°C is 45 g, in ethanol – 77 g, and in phenol – 51 g in 100 g of solvent .Scientific Research Applications
Organic Synthesis
The compound is related to DABCO (1,4-diazabicyclo[2.2.2]octane), which is known for its versatility in organic synthesis . DABCO acts as a nucleophile and a base in various processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Protection and Deprotection of Functional Groups
DABCO is also used in the protection and deprotection of functional groups . This could potentially be an area of application for “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate”.
Formation of Carbon-Carbon Bonds
DABCO catalyzes the formation of carbon-carbon bonds . This suggests that “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” could be used in similar reactions.
Synthesis of Functional Groups
DABCO finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . This could be another potential application for “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate”.
Bioisostere of the Phenyl Ring
2-Oxabicyclo[2.2.2]octane has been identified as a new bioisostere of the phenyl ring . This suggests that “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” could be used in the design of new bioactive compounds.
Drug Discovery
The 2-oxabicyclo[2.2.2]octane core has been incorporated into the structure of drugs like Imatinib and Vorinostat . This suggests that “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” could potentially be used in drug discovery projects.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research into compounds like “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” could involve the development of new tandem reactions that permit rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
properties
IUPAC Name |
ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTQKFLEBSRAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2914485.png)

![1-(4-Chlorophenyl)-2-[[5-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2914487.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2914489.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide](/img/structure/B2914492.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2914496.png)
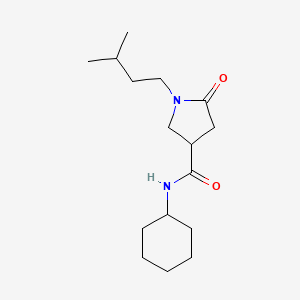
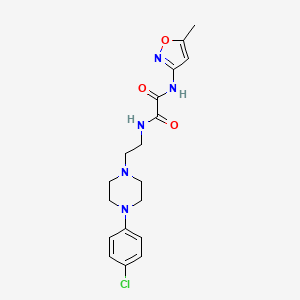
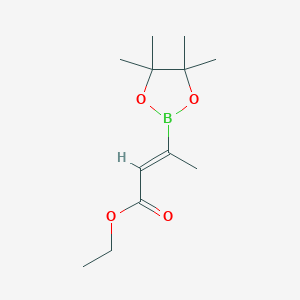
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2914500.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)
